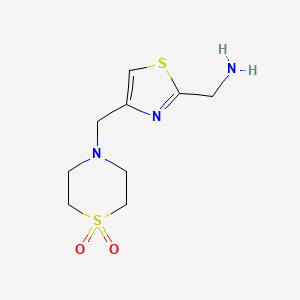
4-((2-(Aminomethyl)thiazol-4-yl)methyl)thiomorpholine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(Aminomethyl)thiazol-4-yl)methyl)thiomorpholine 1,1-dioxide is a heterocyclic compound that contains both thiazole and thiomorpholine moieties. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms, while thiomorpholine is a six-membered ring containing sulfur and nitrogen atoms with a dioxide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The thiomorpholine ring can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-(Aminomethyl)thiazol-4-yl)methyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
4-((2-(Aminomethyl)thiazol-4-yl)methyl)thiomorpholine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-((2-(Aminomethyl)thiazol-4-yl)methyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiomorpholine moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial agent containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
4-((2-(Aminomethyl)thiazol-4-yl)methyl)thiomorpholine 1,1-dioxide is unique due to the presence of both thiazole and thiomorpholine moieties, which may confer distinct biological activities and chemical properties
Eigenschaften
Molekularformel |
C9H15N3O2S2 |
|---|---|
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C9H15N3O2S2/c10-5-9-11-8(7-15-9)6-12-1-3-16(13,14)4-2-12/h7H,1-6,10H2 |
InChI-Schlüssel |
HQODMVQMYVWXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCN1CC2=CSC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















